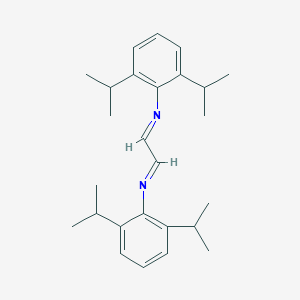

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Description

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine (CAS: 74663-75-5) is a symmetrical diimine ligand characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) substituents. Its molecular formula is C₂₆H₃₆N₂, with a molecular weight of 376.58 g/mol . The steric bulk of the DIPP groups enhances stability and influences coordination chemistry, making it a valuable precursor for transition metal complexes in catalysis and materials science .

Propriétés

IUPAC Name |

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVIIGXMTONOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348116 | |

| Record name | (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74663-75-5 | |

| Record name | (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The most widely documented synthesis involves the condensation of 2,6-diisopropylaniline with glyoxal in ethanol, catalyzed by acetic acid. The reaction proceeds via a Schiff base formation mechanism, where the primary amine reacts with the aldehyde groups of glyoxal to form the diimine linkage.

Reagents and Conditions

-

2,6-Diisopropylaniline : 2.00 equivalents

-

Glyoxal (40% aqueous solution) : 1.00 equivalent

-

Acetic acid : Catalytic quantity (1–2 drops)

-

Solvent : Ethanol (40 mL per 10.4 mL of aniline)

-

Temperature : Room temperature (20–25°C)

The reaction mixture transitions from a clear solution to a yellow suspension, indicating diimine formation. Filtration and sequential washing with cold methanol and diethyl ether yield N,N'-Bis(2,6-diisopropylphenyl)ethanediimine as a pale-yellow powder.

Preparation Method Using Formic Acid Catalysis in Methanol

Alternative Catalytic System

A modified approach replaces acetic acid with formic acid and methanol as the solvent, adapted from methodologies for related diimines. This method enhances reaction kinetics, potentially reducing synthesis time.

Reagents and Conditions

-

2,6-Diisopropylaniline : 2.00 equivalents

-

Glyoxal (40% aqueous solution) : 1.00 equivalent

-

Formic acid : Catalytic quantity (1–2 drops)

-

Solvent : Methanol (40 mL per 10.4 mL of aniline)

-

Temperature : 0°C initial cooling, warming to room temperature

The colder initial temperature minimizes side reactions, while formic acid’s stronger acidity accelerates imine formation. The product is isolated similarly via filtration and ether washing.

Comparative Advantages

-

Faster Reaction : Completion in 48 hours vs. 2–4 days for acetic acid.

-

Higher Purity : Formic acid’s volatility reduces residual catalyst in the product.

-

Adaptability : Suitable for synthesizing sterically hindered diimines due to methanol’s polar aprotic nature.

Critical Analysis of Methodologies

Solvent and Catalyst Selection

Ethanol’s cost-effectiveness and low toxicity favor large-scale production, whereas methanol’s higher polarity benefits laboratory-scale syntheses requiring precise stoichiometry.

Side Reactions and Mitigation

-

Oxidation : Glyoxal may oxidize to oxalic acid under prolonged storage. Fresh solutions are recommended.

-

Schiff Base Hydrolysis : Anhydrous conditions and acid catalysis minimize retro-aldol reactions.

-

Byproduct Formation : Excess aniline leads to monoimine byproducts. Maintaining a 2:1 aniline-to-glyoxal ratio is critical.

Applications in Organometallic Chemistry

This compound serves as a precursor to imidazolium salts, which are subsequently metallated to form NHC-metal complexes. For example:

-

NHC-Pd Catalysts : Reacting the diimine with chloromethylethyl ether and palladium chloride yields 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride, a robust cross-coupling catalyst.

-

Cu-NHC Complexes : Ball-milling the diimine with copper powder and 3-chloropyridine produces [CuCl(NHC)] species, utilized in click chemistry .

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-Bis(2,6-diisopropylphenyl)ethanediimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imine oxides.

Reduction: It can be reduced to form amines.

Substitution: The diimine groups can participate in substitution reactions, where one or both of the phenyl groups are replaced by other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N,N’-Bis(2,6-diisopropylphenyl)ethanediimine typically yields imine oxides, while reduction results in the formation of amines. Substitution reactions can produce a variety of substituted diimines depending on the nucleophiles involved .

Applications De Recherche Scientifique

Scientific Research Applications

BIPM has several critical applications in scientific research:

Coordination Chemistry

BIPM acts as a ligand in coordination complexes, particularly with transition metals. Its ability to form stable metal-ligand complexes enhances catalytic activity in various reactions. Notable applications include:

- Catalysts for Organic Reactions : Used in palladium-catalyzed reactions and as a precursor for ruthenium-based catalysts.

- Metal Complexation Studies : Investigated for its role in enhancing reaction rates in organic transformations.

Drug Development

Research into BIPM's biological activity has revealed its potential as a precursor for therapeutic agents. Key findings include:

- Cytotoxicity : In vitro studies demonstrate significant inhibition of tumor cell proliferation, indicating potential anticancer properties.

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Materials Science Applications

BIPM's unique chemical properties make it valuable in materials science:

- Organic Light-Emitting Diodes (OLEDs) : Investigated as a host material due to its thermal stability and film-forming properties. Studies indicate that BIPM can improve the efficiency and color purity of OLEDs when used with phosphorescent emitters.

- Advanced Materials Production : Utilized in the synthesis of new materials that require specific chemical properties for enhanced performance.

Case Studies

Several studies have documented the applications and effectiveness of BIPM:

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties. |

| Cytotoxicity | Inhibition of tumor cell growth in various cancer cell lines; specific IC50 values show strong anticancer potential. |

| Metal Complexation | Formation of complexes with transition metals enhances catalytic activity in organic transformations relevant to drug synthesis. |

Mécanisme D'action

The mechanism of action of N,N’-Bis(2,6-diisopropylphenyl)ethanediimine involves its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The compound’s diimine groups can coordinate with metal centers, facilitating various catalytic processes. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues

Bis(2,6-diisopropylphenyl)carbodiimide

- Structure : Features a carbodiimide (N=C=N) backbone instead of ethanediimine.

- Applications : Widely used as a polymer stabilizer (e.g., Stabilizer 7000) to prevent thermal degradation .

- Key Difference : The carbodiimide group enhances reactivity with acids and carbonyl compounds, unlike the diimine’s metal-coordination focus .

BIAN (Bis(imino)acenaphthene) Derivatives

- Example : N-(2,6-diisopropylphenyl)imidazolium chloride.

- Structure : Incorporates an acenaphthene backbone fused with imine groups.

- Applications : Demonstrates potent antimicrobial activity (MIC < 0.6 µg/mL against S. aureus and B. subtilis) .

- Key Difference : The rigid acenaphthene backbone improves π-conjugation, enhancing electronic communication in metal complexes .

N,N′-Bis(1-adamantyl)ethanediimine

Activité Biologique

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a compound with the molecular formula C26H40N2, is gaining attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through the reaction of 2,6-diisopropylaniline with glyoxal. This reaction typically requires controlled conditions and may involve catalysts to enhance yield and purity. The compound features two bulky diisopropylphenyl groups that contribute to its stability and unique reactivity profile.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which enhances its role as a ligand in coordination chemistry. This property allows it to participate in various catalytic processes that are essential for biological functions. Furthermore, its interactions with biomolecules are being explored for therapeutic potential.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Cytotoxic Effects

In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. For instance, it was observed to inhibit the proliferation of human tumor cells with an IC50 value indicating significant potency. These findings highlight its potential as a lead compound for anticancer drug development.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties. |

| Cytotoxicity | Inhibition of tumor cell growth in various cancer cell lines; specific IC50 values show strong anticancer potential. |

| Metal Complexation | Formation of complexes with transition metals enhances catalytic activity in organic transformations relevant to drug synthesis. |

Research Applications

This compound has diverse applications in scientific research:

- Coordination Chemistry : It serves as a ligand for metal complexes used in catalysis.

- Drug Development : Investigated for its potential as a precursor in synthesizing new therapeutic agents.

- Material Science : Utilized in creating advanced materials due to its unique chemical properties.

Q & A

Q. What are the optimal synthetic routes for preparing N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, and how can reaction yields be maximized?

The compound is typically synthesized via condensation of glyoxal with 2,6-diisopropylaniline under acidic conditions. Microwave-assisted protocols significantly reduce reaction times (from hours to minutes) and improve yields (70–85%) compared to traditional reflux methods. High dilution conditions and solvent selection (e.g., ethyl acetate) are critical for minimizing side products when bulky aryl groups are involved . Purification via silica gel chromatography with non-polar eluents (e.g., hexane/ethyl acetate) is recommended to isolate the product as a crystalline solid .

Q. How can the purity and structural integrity of this compound be validated?

Purity is confirmed using thin-layer chromatography (TLC) with UV visualization or KMnO4 staining. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm imine proton environments (δ ~8.5–9.0 ppm) and aromatic substituents. Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths (C=N ~1.28 Å) and torsional angles, critical for confirming stereoelectronic properties .

Q. What are the stability considerations for handling and storing this compound?

The compound is air-stable but sensitive to prolonged exposure to moisture, which may hydrolyze the imine bond. Storage at –20°C under inert gas (argon/nitrogen) in amber vials prevents degradation. Decomposition products include 2,6-diisopropylaniline and glyoxal derivatives, detectable via GC-MS .

Advanced Research Questions

Q. How does this compound function as a precursor for N-heterocyclic carbene (NHC) ligands, and what catalytic applications exist?

The diimine serves as a key intermediate in synthesizing bulky NHC ligands (e.g., IPr, IDip) via cyclization with triethyl orthoformate or paraformaldehyde. These ligands enhance catalytic activity in Au(I)-mediated π-activation reactions (e.g., hydroamination, cycloisomerization) by modulating steric bulk and electron donation. Microwave-assisted cyclization (5 minutes, 70% yield) is preferred for scalability .

Q. What strategies address contradictions in reported catalytic efficiencies of metal complexes derived from this ligand?

Discrepancies arise from variations in metal coordination geometry and counterion effects. For example, Fe(II) complexes with chloride counterions exhibit distinct reactivity compared to Li-linked species due to differences in Lewis acidity and redox activity. Systematic studies using cyclic voltammetry and DFT calculations (e.g., B3LYP/6-31G*) correlate electronic parameters (HOMO/LUMO gaps) with catalytic performance .

Q. How do structural modifications of the diimine backbone influence its coordination behavior in transition-metal complexes?

Substituting the ethanediimine backbone with pentane-2,4-diamine or butane-2,3-diimine alters chelate ring size and flexibility. For instance, triclinic crystals of N,N′-Bis[3,5-bis(2,6-diisopropylphenyl)phenyl]butane-2,3-diimine (space group P1) reveal non-planar geometries that sterically hinder metal coordination, impacting catalytic turnover in C–H activation reactions .

Q. What methodological challenges arise in crystallizing derivatives of this compound, and how are they resolved?

Bulky substituents often lead to disordered crystal packing. Slow vapor diffusion of hexane into saturated dichloromethane solutions at 4°C promotes ordered nucleation. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and TWINABS integration address twinning issues common in low-symmetry space groups (e.g., P1) .

Methodological Guidelines

- Synthesis Optimization : Prioritize microwave-assisted protocols for time-sensitive reactions .

- Characterization : Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .

- Catalytic Testing : Use kinetic profiling (e.g., in situ IR) to monitor substrate conversion and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.